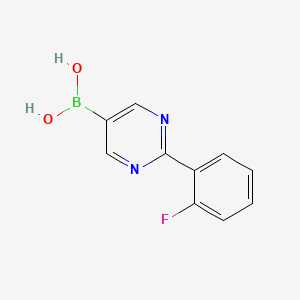![molecular formula C10H17N2O3P B14081176 [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid CAS No. 101508-72-9](/img/structure/B14081176.png)
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid is a chemical compound with a unique structure that combines a butylamino group, a pyridin-3-yl group, and a phosphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid include other phosphonic acid derivatives and compounds with similar functional groups, such as:
- [(Amino)(pyridin-3-yl)methyl]phosphonic acid
- [(Butylamino)(pyridin-2-yl)methyl]phosphonic acid
- [(Butylamino)(pyridin-4-yl)methyl]phosphonic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
101508-72-9 |
|---|---|
Molekularformel |
C10H17N2O3P |
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
[butylamino(pyridin-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H17N2O3P/c1-2-3-7-12-10(16(13,14)15)9-5-4-6-11-8-9/h4-6,8,10,12H,2-3,7H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
LIMPKJRYRUEVMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C1=CN=CC=C1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



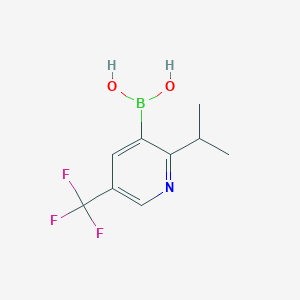


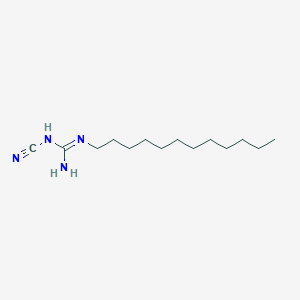
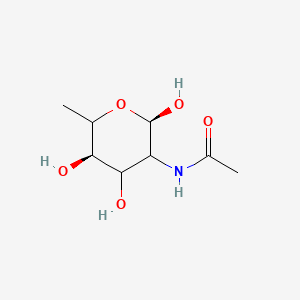
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

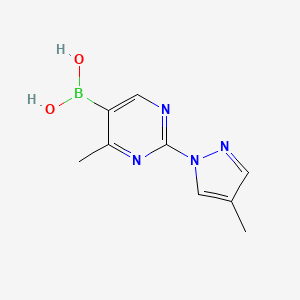
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
